molecular formula C16H19NO4S2 B2476896 N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-(phenylsulfonyl)propanamide CAS No. 1421507-25-6

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-(phenylsulfonyl)propanamide

Cat. No.: B2476896
CAS No.: 1421507-25-6
M. Wt: 353.45
InChI Key: XUHWDXVJAKBTOC-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-(phenylsulfonyl)propanamide (CAS 1421507-25-6) is a chemical compound of significant interest in advanced organic and medicinal chemistry research . This molecule is characterized by a hybrid structure incorporating two prominent pharmacophores: a thiophene ring and a phenylsulfonyl group . Thiophene derivatives are widely explored in material science and drug discovery for their electronic properties and bioactivity, often serving as core structures in agrochemicals and pharmaceuticals . The presence of the phenylsulfonyl moiety is of particular note, as this functional group is a key feature in many compounds that act as enzyme inhibitors or receptor modulators, contributing to properties such as enhanced binding affinity and metabolic stability . The strategic combination of these features makes this propanamide derivative a valuable chemical intermediate or building block for researchers developing novel active compounds. Its potential applications include serving as a precursor in the synthesis of more complex molecules for pharmaceutical development or as a candidate for high-throughput screening in biological assays. This product is intended for use in a controlled laboratory setting by qualified professionals. This material is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(3-hydroxy-3-thiophen-2-ylpropyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4S2/c18-14(15-7-4-11-22-15)8-10-17-16(19)9-12-23(20,21)13-5-2-1-3-6-13/h1-7,11,14,18H,8-10,12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUHWDXVJAKBTOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCCC(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-(phenylsulfonyl)propanamide typically involves multi-step organic reactions. One common method includes the reaction of thiophene-2-carbaldehyde with a suitable Grignard reagent to form the corresponding alcohol. This intermediate is then reacted with phenylsulfonyl chloride under basic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-(phenylsulfonyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the sulfonyl group may produce a sulfide.

Scientific Research Applications

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-(phenylsulfonyl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-(phenylsulfonyl)propanamide exerts its effects involves interactions with specific molecular targets. The thiophene ring and phenylsulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
Target Compound C₁₆H₁₉NO₄S₂ ~369.46 Thiophen-2-yl, hydroxy, phenylsulfonyl Moderate solubility, H-bond donor
(S)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)-N-methylnitrous amide C₈H₁₂N₂O₂S 200.26 Nitrous amide Higher permeability
N-(3-(Dimethylamino)propyl)-...propanamide HCl C₂₃H₃₀N₃O₃S₂·HCl ~516.55 Benzothiazole, dimethylamino, HCl salt Enhanced water solubility
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol C₈H₁₃NOS 183.26 Methylamino, hydroxy High hydrophilicity, metabolic liability

Biological Activity

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-(phenylsulfonyl)propanamide, with CAS number 2034539-53-0, is a complex organic compound notable for its unique structural features, including a thiophene ring and a phenylsulfonyl group. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in the context of cancer research and enzyme inhibition.

PropertyValue
Molecular FormulaC₁₆H₁₉N₁O₄S₂
Molecular Weight353.5 g/mol
StructureChemical Structure

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound's thiophene ring and phenylsulfonyl group facilitate interactions with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to significant effects on various biochemical pathways, particularly those involved in cell proliferation and apoptosis.

Antitumor Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For example, in vitro assays demonstrated that it exhibits moderate to excellent anti-tumor activities against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The most promising results were observed with IC₅₀ values indicating potent effects:

Cell LineIC₅₀ Value (µM)
A5490.20 ± 0.05
MCF-71.25 ± 0.11
HeLa1.03 ± 0.24

These findings suggest that this compound may act as a dual inhibitor of the PI3Kα/mTOR pathway, which is critical in cancer cell survival and proliferation .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibition properties. Its structural components allow it to effectively inhibit various enzymes involved in metabolic pathways. For instance, it has been shown to suppress the phosphorylation of AKT at low concentrations, further confirming its role in modulating the PI3K/Akt/mTOR signaling pathway .

Study 1: In Vitro Efficacy Against Cancer Cell Lines

In a comparative study assessing various compounds for their anticancer properties, this compound was tested alongside other derivatives. The study found that this compound exhibited superior efficacy against the A549 cell line compared to other tested compounds, which included traditional chemotherapeutic agents.

Study 2: Mechanistic Insights into Antitumor Activity

A detailed mechanistic study revealed that treatment with this compound led to significant cell cycle arrest at the G0/G1 phase in A549 cells. Additionally, it induced apoptosis through activation of intrinsic pathways involving cytochrome c release and caspase activation .

Q & A

Q. Key Optimization Parameters :

ParameterOptimal RangeImpact on Yield
SolventDMF or DCMSolubility of intermediates
Temperature0–25°CMinimizes side reactions
Reaction Time12–24 hoursEnsures completion of amidation

Basic: How should researchers characterize the structural integrity of this compound?

Methodological Answer:
Use a combination of analytical techniques to confirm purity and structure:

  • NMR Spectroscopy : Analyze 1H^1H, 13C^13C, and 2D NMR (HSQC, HMBC) to verify thiophene protons (δ 6.5–7.5 ppm), sulfonyl groups (δ ~3.0–3.5 ppm), and amide linkages (δ ~8.0 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns.
  • HPLC-PDA : Assess purity (>95%) with reverse-phase columns (C18, acetonitrile/water gradient) .

Advanced: How can conflicting data on biological activity (e.g., anti-inflammatory vs. cytotoxic effects) be resolved?

Methodological Answer:
Contradictory results may arise from assay conditions or off-target interactions. Mitigate this by:

Dose-Response Studies : Establish EC50_{50}/IC50_{50} curves across multiple concentrations (e.g., 0.1–100 µM) .

Target-Specific Assays : Use siRNA knockdown or CRISPR-edited cell lines to confirm pathway involvement.

Structural Analog Comparison : Test derivatives lacking the phenylsulfonyl or thiophene groups to isolate pharmacophores .

Q. Metabolic Pathway Example :

MetaboliteEnzyme ResponsibleDetection Method
SulfoxideCYP3A4LC-HRMS (m/z shift +16)
Hydroxy-ThiopheneCYP2D6NMR/MS fragmentation

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature : Store at –20°C in inert atmosphere (argon) to prevent hydrolysis of the sulfonamide group .
  • Solvent : Dissolve in anhydrous DMSO (≤10 mM aliquots) to avoid dimerization .
  • Monitoring : Conduct stability tests via HPLC every 6 months; discard if purity drops below 90% .

Advanced: How should researchers design experiments to resolve discrepancies in enzyme inhibition data?

Methodological Answer:
Conflicting inhibition data may stem from assay interference (e.g., solvent effects, redox activity). Address this by:

Control Experiments : Include DMSO-only controls and redox indicators (e.g., resazurin) .

Enzyme-Specific Assays : Use orthogonal methods (e.g., fluorescence polarization vs. calorimetry) .

Chelation Studies : Add EDTA to rule out metal-ion-mediated false positives .

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